molecular formula C13H6BrF2N3O3 B2576910 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide CAS No. 1170596-85-6

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide

Cat. No.: B2576910
CAS No.: 1170596-85-6
M. Wt: 370.11
InChI Key: ORSMQSMUAARWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. One efficient procedure for preparing 2-bromo-5-ethylfuran involves the bromination of furan derivatives . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Mechanism of Action

Comparison with Similar Compounds

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)12-18-19-13(22-12)17-11(20)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSMQSMUAARWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.